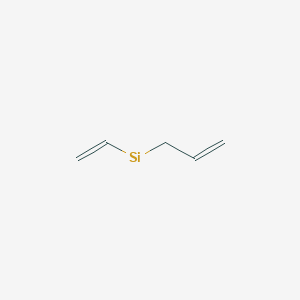
Vinyl allylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHENYL(PROP-2-EN-1-YL)SILANE is an organosilicon compound characterized by the presence of both ethenyl and prop-2-en-1-yl groups attached to a silicon atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHENYL(PROP-2-EN-1-YL)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation of allyl compounds with ethenylsilanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl group .
Industrial Production Methods
In industrial settings, the production of ETHENYL(PROP-2-EN-1-YL)SILANE often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
ETHENYL(PROP-2-EN-1-YL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The ethenyl and prop-2-en-1-yl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated silanes and other substituted derivatives.
Scientific Research Applications
ETHENYL(PROP-2-EN-1-YL)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as bioactive agents.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism by which ETHENYL(PROP-2-EN-1-YL)SILANE exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The ethenyl and prop-2-en-1-yl groups can undergo polymerization and cross-linking reactions, forming stable networks that enhance the material properties of the resulting products. These interactions are facilitated by the unique electronic properties of the silicon atom and its ability to form strong bonds with carbon and other elements .
Comparison with Similar Compounds
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but contains methoxy groups instead of prop-2-en-1-yl.
Allyltrimethoxysilane: Contains an allyl group instead of an ethenyl group.
Vinyltriethoxysilane: Similar to vinyltrimethoxysilane but with ethoxy groups.
Uniqueness
ETHENYL(PROP-2-EN-1-YL)SILANE is unique due to the presence of both ethenyl and prop-2-en-1-yl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .
Properties
Molecular Formula |
C5H8Si |
|---|---|
Molecular Weight |
96.20 g/mol |
InChI |
InChI=1S/C5H8Si/c1-3-5-6-4-2/h3-4H,1-2,5H2 |
InChI Key |
OAVNERHSMCWNGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Si]C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















